molecular formula C9H12N2O B2869249 6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol CAS No. 2244721-27-3

6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol

Cat. No.: B2869249
CAS No.: 2244721-27-3
M. Wt: 164.208
InChI Key: TWJLWVGYRBPZEF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol (CAS: 922527-17-1) is a bicyclic heteroaromatic compound with a molecular formula of C₉H₈N₂O and a molar mass of 160.17 g/mol . The structure comprises a partially saturated naphthyridine core with a hydroxyl (-OH) group at position 8 and a methyl (-CH₃) group at position 6 (Figure 1).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-2,3,4,7-tetrahydro-1H-1,7-naphthyridin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-5-7-3-2-4-10-8(7)9(12)11-6/h5,10H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJLWVGYRBPZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1)NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a mixture of glacial acetic acid (HOAc) and hydrochloric acid (HCl) to induce indolization, leading to the formation of the desired naphthyridine structure .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The hydroxyl group at the 8th position can participate in substitution reactions, forming various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield naphthyridine-8-one derivatives, while substitution reactions can produce a variety of alkylated or acylated compounds.

Scientific Research Applications

6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 8th position plays a crucial role in its biological activity, potentially interacting with enzymes and receptors in biological systems. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with 8-Methoxy-6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine

Key differences include:

Property 6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol 8-Methoxy-6-methyl-1,7-naphthyridine
Molecular Formula C₉H₈N₂O C₁₀H₁₁N₂O
Substituents 6-methyl, 8-hydroxy 6-methyl, 8-methoxy
Polarity Higher (due to -OH group) Lower (methoxy is less polar)
Hydrogen Bonding Strong donor/acceptor capacity Limited acceptor capacity

Biological activity data for both compounds remain unreported in the available evidence .

Comparison with Triazine Derivatives

describes triazine-based compounds (D1, D41, D0) with structural and functional group similarities:

Compound Molecular Formula Substituents Biological Activity
D1 (ATH18534) C₇H₉N₃O₂S 3-allylsulfanyl, 6-methyl, 5-ol Inhibits Klebsiella predation resistance
D41 (ATH25956) C₉H₇N₃O₂S₂ 3-allylsulfanyl, 6-thiophene, 5-ol Not reported
D0 (ATH25986) C₅H₈N₄S 3-methylsulfanyl, 6-methyl, 5-amine Not reported

Key Observations :

  • Structural Differences : The triazine core (1,2,4-triazine) contrasts with the naphthyridine scaffold, resulting in distinct electronic and steric profiles.
  • Functional Groups : Sulfur-containing substituents (e.g., allylsulfanyl in D1) may enhance antimicrobial properties, as seen in D1’s ability to impair Klebsiella’s resistance to Tetrahymena predation .
  • Biological Implications : While the triazines exhibit documented bioactivity, the naphthyridine derivatives lack comparable data, highlighting a research gap.

Discussion of Substituent Effects

  • Hydroxyl vs. Methoxy : The hydroxyl group in 6-methyl-1,7-naphthyridin-8-ol enables stronger hydrogen bonding, which could favor interactions with biological targets (e.g., enzymes or receptors). Conversely, methoxy groups may improve pharmacokinetic properties like metabolic stability .

Biological Activity

6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on available research.

  • Molecular Formula : C9H12N2O
  • Molecular Weight : 164.21 g/mol
  • CAS Number : 2244721-27-3

This compound belongs to the naphthyridine family, which is known for various pharmacological activities. The structural features of this compound contribute to its biological potency.

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer activity. A study focused on naphthyridine derivatives showed that similar compounds can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial functions .

Table 1: Anticancer Activity of Naphthyridine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Canthin-6-oneKasumi-1 (Leukemia)7Apoptosis induction
6-Methyl-Tetrahydro-NaphthyridineVarious Cancer LinesTBDCaspase activation

Neuroprotective Effects

Naphthyridine derivatives have been studied for their neuroprotective properties. In models of neurodegenerative diseases, these compounds demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells . This suggests potential applications in treating conditions like Alzheimer's and Parkinson's disease.

Antimicrobial Activity

The antimicrobial effects of naphthyridine compounds have also been documented. For instance, derivatives of naphthyridine have shown inhibitory effects against various bacterial strains and fungi .

Table 2: Antimicrobial Activity of Naphthyridine Derivatives

CompoundMicroorganism TestedMIC (µg/mL)Activity Type
10-Hydroxycanthin-6-oneBacillus cereus15.62Antibacterial
Canthin-6-oneFusarium graminearum25Antifungal

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit various kinases involved in cell signaling pathways.
  • DNA Binding : It has been observed to bind to DNA, potentially affecting gene expression and cellular functions.
  • Apoptosis Induction : Similar compounds activate apoptotic pathways in cancer cells by influencing mitochondrial integrity and caspase activity .

Case Studies

A case study investigating the effects of naphthyridine derivatives on human cancer cell lines revealed that compounds similar to this compound exhibited significant cytotoxicity. The study utilized an MTS assay to evaluate cell viability across various concentrations.

In another study focusing on neuroprotection, researchers administered naphthyridine derivatives to models of oxidative stress and observed a reduction in neuronal cell death compared to controls . This highlights the compound's potential as a therapeutic agent in neurodegenerative diseases.

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